molecular formula C8H10ClN B1315244 Isoindoline hydrochloride CAS No. 32372-82-0

Isoindoline hydrochloride

Cat. No. B1315244
CAS RN: 32372-82-0
M. Wt: 155.62 g/mol
InChI Key: NOVIRODZMIZUPA-UHFFFAOYSA-N
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Description

Isoindoline hydrochloride is a chemical compound with the CAS number 32372-82-0 . It is used as a pharmaceutical intermediate and is also used to make a chiral diamine catalyst from L-proline for the asymmetric acylation of alcohols .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .


Molecular Structure Analysis

The molecular formula of Isoindoline hydrochloride is C8H10ClN . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Physical And Chemical Properties Analysis

Isoindoline hydrochloride is a solid substance . It has a molecular weight of 155.63 and is soluble in water . It has a boiling point of 255-256 degrees Celsius .

Scientific Research Applications

Anion Receptors

Isoindoline has been utilized as a scaffold for constructing anion receptors. Specifically, bishydrazide derivatives of isoindoline exhibit enhanced affinity toward halides compared to analogous compounds. These derivatives have been synthesized and analyzed for their anion-binding properties in both solution and solid states. Interestingly, when binding highly basic anions, the receptors undergo partial deprotonation, resulting in color changes in the ligands' solutions (Dydio, Zieliński & Jurczak, 2009).

Synthesis of Tetrabenzoporphins

Isoindoline hydrochloride has been employed in the synthesis of tetrabenzoporphins, a class of macrocyclic compounds. This process involves its reaction with various chemicals like paraformaldehyde and mesoxalic acid hydrate in the presence of zinc acetate. The resulting products, such as zinc tetrabenzoporphin, have significance in material science and potentially in medicinal applications (Kopranenkov, Makarova & Dashkevich, 1985).

Multidrug Resistance Reversal Agents

Isoindoline derivatives are important intermediates in the synthesis of novel multidrug resistance reversal agents. They have shown varied biological activities, including anti-inflammatory and diuretic effects. These derivatives have also been explored for their potential in treating coronary vessel disease and as alpha-adrenergic and adrenergic neuron-blocking agents (Mancilla et al., 2001).

Cancer Cell Line Inhibitory Activity

Isoindolin-1-ones synthesized using isoindoline hydrochloride and catalyzed by thiamine hydrochloride have demonstrated inhibitory activity against various cancer cell lines. This indicates potential applications in cancer research and therapy (Khang, Hu & Ma, 2020).

Green Chemistry in Synthesis

A focus on green chemistry principles led to the development of solventless conditions for synthesizing isoindoline/isoindoline-1,3-dione derivatives. These derivatives have shown potential interactions with human dopamine receptor D2, suggesting their relevance in neurological research (Andrade-Jorge et al., 2017).

Isoindoline-Based Ligands

Isoindoline-based ligands have garnered interest due to their modular setup, leading to diverse applications in the synthesis of transition metal complexes. These complexes have been explored in various fields, including medicinal chemistry and material science (Csonka, Speier & Kaizer, 2015).

Isoindoline Derivatives as Histone Deacetylase Inhibitors

Isoindoline-based hydroxamates have been synthesized and evaluated for their potential as histone deacacetylase inhibitors. Several analogs in this series inhibited HDAC1 with low nanomolar IC(50) values and demonstrated in vitro anti-proliferative activity against HCT116 human colon cancer cells. This suggests a promising therapeutic potential for the treatment of cancer (Shultz et al., 2011).

Isoindolin-1-one Derivatives in Ionic Liquids

Efficient synthesis approaches for isoindolin-1-one derivatives have been developed using phosphonium salt ionic liquids. This process shows high selectivity and good yields, indicating its utility in organic synthesis and potentially in pharmaceutical research (Cao, McNamee & Alper, 2008).

Oxidative Coupling Catalysts

Dichloroiron(III) complexes of 1,3-bis(2'-arylimino)isoindoline have been used as catalysts for oxidative coupling reactions. These complexes exhibit catalytic efficiency and suggest potential applications in organic synthesis and industrial processes (Szávuly et al., 2014).

EPR Oximetry in Viable Systems

Isoindoline nitroxides have been characterized for their properties in cells, especially in Electron Paramagnetic Resonance (EPR) oximetry. These compounds have low cytotoxicity and moderate metabolism rates, making them suitable for studies involving molecular motion, intracellular oxygen, and redox metabolism (Shen et al., 2002).

Green Catalytic System for Isoindoline-1,3-dione Derivatives

The Water Extract of Onion Peel Ash (WEOPA) method has been developed for the synthesis of isoindoline-1,3-dione derivatives. This approach is environmentally friendly, avoids harmful reagents, and represents an innovative method for bio-waste management (Journal et al., 2019).

Natural Products with 1-Isoindolinone Scaffold

1-Isoindolinone-based natural products showcase diverse biological activities and therapeutic potential for various chronic diseases. These compounds, found in nature, have been a focal point in medicinal chemistry due to their interesting chemical structure and bioactivity (Upadhyay et al., 2020).

Safety And Hazards

Isoindoline hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVIRODZMIZUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487241
Record name isoindoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindoline hydrochloride

CAS RN

32372-82-0
Record name isoindoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure described in Example 9, part B above but using equivalent amount of 5,6-dichloro-1,3-diiminoisoindoline and 2-(5-phenylpentylamino)-4-imino-2-thiazoline hydrochloride in place of the 1,3-diiminosioindoline and 2-piperidino-4-imino-2-thiazoline hydrochloride respctively, there is obtained as the product 1-imino-5,6-dichloro-3-[2-(5-phenylpentylamino)-4-imino-2-thiazolin-5-ylidene[isoindoline hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(5-phenylpentylamino)-4-imino-2-thiazoline hydrochloride
Quantity
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
A Shoeb, JE Gearien - Journal of Pharmaceutical Sciences, 1962 - Wiley Online Library
In an attempt to gain further knowledge concerning the pharmacological properties inherent in the isoindoline ring system, a number of compounds containing this ring system were …
Number of citations: 3 onlinelibrary.wiley.com
JR Docherty, M Göthert, C Dieckhöfer… - Arzneimittel …, 1982 - europepmc.org
Strips of rabbit aorta and pulmonary artery were used to study the effects of 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride (BE 6143 or BDF 6143) on pre-and …
Number of citations: 33 europepmc.org
T TAKADA, S OHKI - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
Mitomycin3) (I), an antitumor antibiotic complex, has a 1H-pyrrolo[1,2-a]indole ring system and several reports have already app Page 1 No. 5 977 Chem. Pharm. Bull. 19(5) 977-981 (…
Number of citations: 6 www.jstage.jst.go.jp
KD Paull, CC Cheng - The Journal of Organic Chemistry, 1972 - ACS Publications
All melting points were taken on a Thomas-Hoover melting point apparatus. Thepmr spectra were determined on Varían A-60 and Varían HA-100 D spectrometers. The mass spectra …
Number of citations: 7 pubs.acs.org
CF Barfknecht, DE Nichols… - Journal of Medicinal …, 1975 - ACS Publications
… cis-2-Ethyl-3a, 4, 5, 9b-tetrahydrobenzo [e] isoindoline Hydrochloride (6d). The reduction of 5 g of 6c with 2 g of LLAIH4 in 200 ml of refluxing ether for 7 hr gave the amine which with …
Number of citations: 75 pubs.acs.org
VN Kopranenkov, EA Makarova… - Chemistry of Heterocyclic …, 1985 - Springer
… Isoindoline hydrochloride reacts with paraformaldehyde, mesoxalic acid hydrate, N-methylformanilide, diphenylformamide, and methylene iodide in the presence of zinc acetate to give …
Number of citations: 4 link.springer.com
GJ Molderings, D Moura, K Fink, H Bönisch… - Naunyn-Schmiedeberg's …, 1993 - Springer
… -chloro2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride (BDF 6143), 4,7-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride (BDF 7572), 4-chloro-2-isoindolinyl guanidine (…
Number of citations: 111 link.springer.com
VN Kopranenkov, EA Makarova… - Chemistry of …, 1982 - Springer
Synthesis of tetrabenzoporphins of the basis of isoindoline Page 1 SYNTHESIS OF TETRABENZOPORPHINS OF THE BASIS OF ISOINDOLINE VN Kopranenkov, EA Makarova, SN …
Number of citations: 3 link.springer.com
I Fechete, V Jouikov - Electrochimica acta, 2008 - Elsevier
… Electroreduction of 2 in aqueous H 2 SO 4 followed by steam distillation and acidification with HCl gave the corresponding isoindoline hydrochloride in 72% yield; however, as follows …
Number of citations: 33 www.sciencedirect.com
H Fuder, P Schwarz - Naunyn-Schmiedeberg's archives of pharmacology, 1993 - Springer
… imidazoline receptors different from α-autoreceptors, the inhibition by oxymetazoline, aganodine and BDF 6143 (4-chloro-2-[2-imidazoline-2-ylamino]-isoindoline hydrochloride) of …
Number of citations: 45 link.springer.com

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